![molecular formula C21H17N5O2 B2820963 6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 885179-18-0](/img/structure/B2820963.png)
6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a bioactive aromatic compound . It has a linear formula of C15H14N4O2 and a molecular weight of 282.304 .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .Chemical Reactions Analysis
The N–C=N carbon atom resonates with a doublet signal in the region of 121.33–127.28 ppm with a characteristic spin-spin coupling constant 3JCP of 23.7–28.8 Hz .Physical And Chemical Properties Analysis
The compound forms yellow crystals with a melting point of 238–239°C . The 1H NMR spectrum (DMSO-d6) shows various peaks, indicating the presence of different types of hydrogen atoms .Mechanism of Action
Future Directions
Indole derivatives, which this compound is a part of, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-12-17-18(14-9-6-10-16(28-2)19(14)27)15(11-22)20(23)24-21(17)26(25-12)13-7-4-3-5-8-13/h3-10,27H,1-2H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZLGTDWJODBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=C(C(=CC=C3)OC)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.